N-Carbomethoxy proline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

N-CMP serves as a valuable building block in peptide synthesis, particularly for the incorporation of proline analogs. Proline's unique ring structure can disrupt the secondary structure of peptides. N-CMP offers a way to introduce proline-like functionalities without altering the peptide's overall conformation []. This allows researchers to study the impact of proline on protein folding and function.

Studies have employed N-CMP for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. By incorporating N-CMP, researchers can design peptidomimetics with improved stability and potency compared to their natural counterparts [].

Enzyme Studies

N-CMP can be used as a substrate or inhibitor for enzymes that interact with proline. By studying the interaction of enzymes with N-CMP compared to proline, researchers can gain insights into the enzyme's mechanism of action and substrate specificity []. This information is crucial for developing new drugs that target enzymes involved in various diseases.

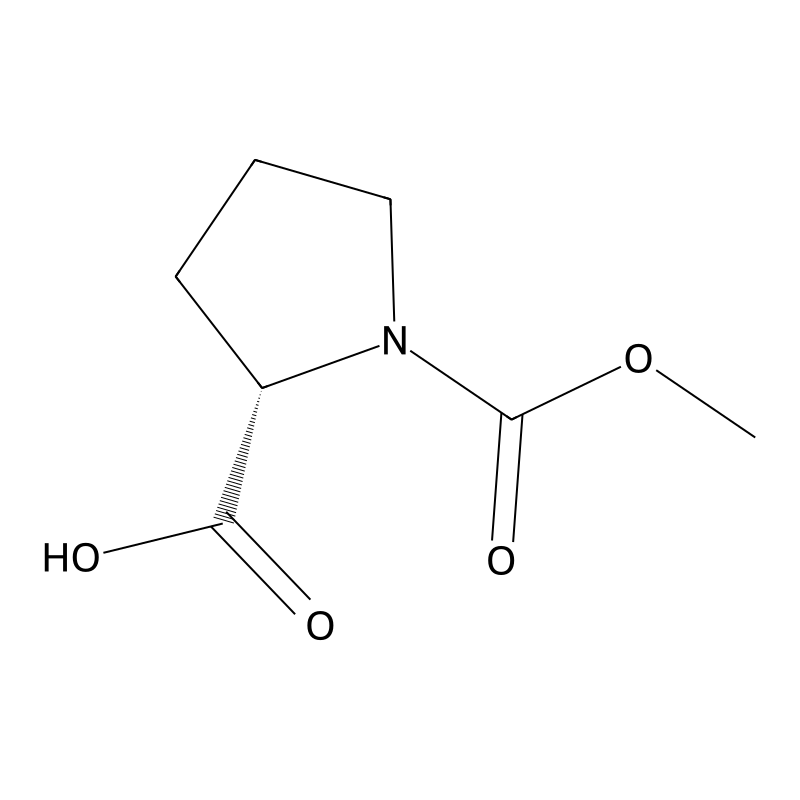

- N-CMP, also known as (S)-1-(methoxycarbonyl)pyrrolidine-2-carboxylic acid, is a synthetic compound with the formula C7H11NO4 [, ].

- It belongs to the class of pyrrolidine derivatives and is characterized by a carboxylic acid group and a methoxycarbonyl substituent attached to the pyrrolidine ring [].

Molecular Structure Analysis

- N-CMP possesses a five-membered heterocyclic ring structure called pyrrolidine.

- A carboxylic acid group (COOH) is attached to the second carbon of the ring, while a methoxycarbonyl group (COOCH3) is attached to the nitrogen atom (N) [].

- The molecule adopts a cis conformation due to steric hindrance between the substituents on the ring.

Chemical Reactions Analysis

- Synthesis: N-CMP can be synthesized by reacting L-proline with methoxycarbonyl chloride (methyl chloroformate).

L-Proline + CH3OCOCl -> N-Carbomethoxy Proline + HCl- Other Reactions: N-CMP can undergo various reactions due to its functional groups, including hydrolysis (cleavage of the ester bond), esterification (formation of a new ester bond), and amidation (formation of an amide bond). However, specific reaction conditions and detailed mechanisms for these haven't been extensively reported in scientific literature.

Physical And Chemical Properties Analysis

- Data on specific physical and chemical properties of N-CMP, such as melting point, boiling point, and solubility, is currently limited and not readily available in scientific databases.

N-CMP's primary significance lies in its role as a research tool for studying proline metabolism. Proline is an essential amino acid involved in protein synthesis, collagen formation, and various other biological processes []. N-CMP can be used as a substrate or inhibitor for enzymes involved in proline metabolism, aiding researchers in understanding these pathways [].

For instance, N-CMP can be used to study enzymes like prolylcarboxypeptidase (PCP), which cleaves proline from the C-terminus of proteins. By observing the reaction rates and product formation with N-CMP as a substrate, researchers can gain insights into PCP activity and regulation.

- Information on the specific safety hazards associated with N-CMP is scarce. As a general precaution, similar to other organic compounds, it's advisable to handle N-CMP with gloves and in a well-ventilated environment.

- Aldol Reactions: Catalyzing the formation of β-hydroxy ketones from aldehydes and ketones through enamine or iminium ion mechanisms .

- Mannich Reactions: Facilitating the formation of β-amino carbonyl compounds by reacting with aldehydes and amines .

- Michael Additions: Acting as a catalyst for nucleophilic additions to α,β-unsaturated carbonyl compounds .

These reactions leverage the bifunctional nature of N-Carbomethoxy proline, where the carboxylic acid group can act as a Brønsted acid and the nitrogen can function as a Lewis base.

N-Carbomethoxy proline exhibits notable biological activities, particularly in pharmacology. Its derivatives have been studied for their potential therapeutic effects, including:

- Antimicrobial Properties: Some studies suggest that N-Carbomethoxy proline derivatives can inhibit bacterial growth.

- Anticancer Activity: Certain analogs have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects: Research indicates potential benefits in neurodegenerative disease models, possibly due to its ability to modulate neurotransmitter systems .

The synthesis of N-Carbomethoxy proline typically involves several steps:

- Starting Material: L-proline serves as the primary starting material.

- Carbomethoxylation: The introduction of the carbomethoxy group can be achieved through various methods, including:

- Purification: The product is purified using techniques such as recrystallization or chromatography.

These methods are generally straightforward and can be performed under mild conditions, making them suitable for laboratory synthesis.

N-Carbomethoxy proline has diverse applications across several fields:

- Catalysis: Utilized as an organocatalyst in asymmetric synthesis, enhancing reaction selectivity and efficiency .

- Pharmaceuticals: Its derivatives are explored for drug development due to their biological activities.

- Material Science: Investigated for use in creating polymers and other materials with specific properties .

Studies on N-Carbomethoxy proline often focus on its interactions with various substrates during catalysis. Key findings include:

- Enantioselectivity: The compound's ability to induce enantioselectivity in reactions has been extensively studied, demonstrating its effectiveness in producing chiral compounds.

- Mechanistic Insights: Research has provided insights into the mechanisms by which N-Carbomethoxy proline catalyzes reactions, particularly through enamine and iminium pathways .

N-Carbomethoxy proline shares structural and functional similarities with several other compounds derived from proline. Below is a comparison highlighting its uniqueness:

| Compound | Structure/Functional Group | Unique Properties |

|---|---|---|

| L-Proline | Basic amino acid | Non-toxic, versatile catalyst |

| N-Carbamoyl Proline | Carbamoyl group | Enhanced solubility and reactivity |

| N-Boc Proline | Boc (tert-butyloxycarbonyl) | Protects amine group for selective reactions |

| N-Acetyl Proline | Acetyl group | Alters hydrophobicity and reactivity |

N-Carbomethoxy proline is unique due to its specific carbomethoxy modification, which enhances its catalytic properties while maintaining compatibility with biological systems.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of N-Carbomethoxy proline through distinct spectral signatures across multiple nuclei. The compound displays characteristic resonances that reflect both the proline ring system and the methoxycarbonyl functional group [4] [5].

Proton NMR Characteristics

The ¹H NMR spectrum of N-Carbomethoxy proline exhibits several diagnostic resonances that enable unambiguous identification. The α-proton appears as a doublet of doublets at 4.2-4.4 ppm, displaying coupling constants of approximately 8.5 Hz and 3.5 Hz, characteristic of the constrained pyrrolidine ring geometry [4]. The methylene protons of the pyrrolidine ring system generate complex multiplets: the β-protons resonate at 2.0-2.4 ppm, while the γ-protons appear at 2.0-2.1 ppm, and the δ-protons are observed at 3.6-3.8 ppm [6]. The methoxycarbonyl group contributes a singlet at 3.7-3.8 ppm for the OCH₃ protons, while the carboxylic acid proton appears as a broad singlet at 12.0-12.5 ppm [4] [7].

Carbon-13 NMR Signatures

The ¹³C NMR spectrum provides complementary structural information through distinct carbonyl and aliphatic carbon resonances. The carboxylic acid carbonyl carbon appears at 175-177 ppm, while the carbamate carbonyl carbon resonates at 156-158 ppm, reflecting the different electronic environments of these functional groups [7] [8]. The pyrrolidine ring carbons display characteristic chemical shifts: the α-carbon at 58-60 ppm, β-carbon at 31-33 ppm, γ-carbon at 24-26 ppm, and δ-carbon at 47-49 ppm [5]. The methoxy carbon appears at 52-54 ppm, consistent with its attachment to the electron-withdrawing carbonyl group [7].

Conformational Analysis through NMR

The conformational behavior of N-Carbomethoxy proline has been extensively studied using NMR spectroscopy, revealing the influence of the methoxycarbonyl group on proline conformation. Studies demonstrate that the carbomethoxy substitution affects the cis-trans isomerization equilibrium, with the cis population increasing by approximately 9% in the gas phase and 17% in solution compared to unmodified proline [4]. The rotational barriers for cis-trans isomerization are calculated to be 3.7-4.7 kcal/mol lower than those of unmodified proline, attributed to favorable electrostatic interactions between the ester oxygen and amide protons [4].

Nitrogen-15 NMR Analysis

¹⁵N NMR spectroscopy provides valuable information about the nitrogen environment in N-Carbomethoxy proline. The pyrrolidine nitrogen resonates at 128-130 ppm, reflecting the secondary amine character and electronic effects of the methoxycarbonyl substitution [9]. This chemical shift is consistent with other proline derivatives and provides confirmation of the nitrogen's incorporation into the five-membered ring system [10].

Infrared (IR) Vibrational Analysis of Functional Groups

Infrared spectroscopy enables detailed characterization of N-Carbomethoxy proline through identification of characteristic vibrational frequencies associated with its functional groups. The compound displays a complex infrared spectrum reflecting the presence of multiple functional groups including carboxylic acid, carbamate, and pyrrolidine ring systems [6] [7] [11].

Carboxylic Acid Vibrational Modes

The carboxylic acid functional group exhibits characteristic vibrational frequencies that facilitate identification. The O-H stretching vibration appears as a broad, strong absorption spanning 2500-3300 cm⁻¹, typical of hydrogen-bonded carboxylic acids [7]. The C=O stretching frequency occurs at 1700-1720 cm⁻¹, while the C-O stretching vibration is observed at 1210-1320 cm⁻¹ [7]. These frequencies are consistent with the presence of a free carboxylic acid group in the compound.

Carbamate Functional Group Analysis

The methoxycarbonyl group displays distinctive vibrational characteristics that differentiate it from simple ester functionalities. The C=O stretching frequency appears at 1650-1680 cm⁻¹, shifted to lower frequency compared to simple esters due to the nitrogen substitution [8]. The C-O stretching vibration of the ester linkage occurs at 1200-1250 cm⁻¹, appearing as a strong absorption band [11]. The methoxy group contributes characteristic deformation vibrations at 1440-1460 cm⁻¹ [12].

Pyrrolidine Ring Vibrational Modes

The five-membered pyrrolidine ring system exhibits several characteristic vibrational modes that provide structural information. The C-N stretching vibrations appear at 1030-1230 cm⁻¹, reflecting the secondary amine character of the ring nitrogen [11]. Ring breathing modes are observed at 900-1000 cm⁻¹, characteristic of the cyclic structure [6]. The N-C=O vibration, reflecting the amide-like character of the carbamate linkage, appears at 1450-1480 cm⁻¹ [8].

Alkyl C-H Vibrational Analysis

The methylene groups of the pyrrolidine ring contribute C-H stretching vibrations at 2850-2960 cm⁻¹, while the methyl group of the methoxycarbonyl moiety displays C-H stretching at 2950-3000 cm⁻¹ [11]. C-H bending vibrations are observed at 1350-1400 cm⁻¹, providing additional confirmatory evidence for the aliphatic character of the compound [11].

Conformational Effects on Vibrational Frequencies

The vibrational spectrum of N-Carbomethoxy proline is influenced by conformational effects, particularly the cis-trans isomerization equilibrium. Studies have shown that different conformers exhibit slightly different vibrational frequencies, with the carbamate C=O stretch being particularly sensitive to conformational changes [13] [14]. The splitting of the C=O stretch at 1766 and 1789 cm⁻¹ in proline derivatives suggests the presence of multiple conformers contributing to the infrared spectrum [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the fragmentation behavior of N-Carbomethoxy proline under electron ionization conditions. The compound exhibits characteristic fragmentation patterns that enable identification and structural confirmation through analysis of specific fragment ions [15] [16] [17].

Molecular Ion Characteristics

The molecular ion of N-Carbomethoxy proline appears at m/z 173, corresponding to the intact molecular structure. However, this ion typically exhibits relatively low intensity (5-15% relative intensity) due to the inherent instability of the molecular ion under electron ionization conditions [17]. The presence of multiple functional groups provides numerous sites for fragmentation, leading to extensive breakdown of the molecular ion.

Primary Fragmentation Pathways

The most significant fragmentation pathway involves the loss of the methoxy group (OCH₃) from the molecular ion, producing a fragment ion at m/z 142 with relative intensity of 20-35% [15]. This fragmentation reflects the relatively weak C-O bond in the methoxycarbonyl group and represents a common fragmentation pattern in methyl ester compounds. Another important pathway involves the loss of the carboxylic acid group (CO₂H), yielding a fragment ion at m/z 128 with 15-25% relative intensity [15].

Characteristic Fragment Ions

The most abundant fragment ion in the mass spectrum appears at m/z 59, corresponding to the methoxycarbonyl fragment [CO₂CH₃]⁺, which serves as the base peak with 100% relative intensity [16]. This fragment is particularly diagnostic for compounds containing methoxycarbonyl groups. The loss of the entire methoxycarbonyl group (CO₂CH₃) from the molecular ion produces a fragment at m/z 114 with 40-60% relative intensity, representing another major fragmentation pathway [16].

Pyrrolidine Ring Fragmentation

The pyrrolidine ring system contributes several characteristic fragment ions that provide structural information. The intact pyrrolidine ring appears as a fragment ion at m/z 70 with 30-50% relative intensity [18]. Ring rearrangement processes produce a fragment ion at m/z 69 [C₄H₇N]⁺ with 15-30% relative intensity, while ring contraction yields a fragment at m/z 56 [C₃H₆N]⁺ with 20-35% relative intensity [15].

Sequential Fragmentation Processes

Sequential fragmentation processes contribute to the complexity of the mass spectrum. The fragment ion at m/z 114 [M-CO₂CH₃]⁺ undergoes further fragmentation through loss of methylene groups, producing a fragment at m/z 100 with 25-40% relative intensity [16]. Additional minor fragmentation pathways include the loss of ethylene (C₂H₄) from various precursor ions, contributing to a fragment at m/z 28 with 10-20% relative intensity [15].

Mechanistic Considerations

The fragmentation patterns of N-Carbomethoxy proline reflect the inherent stability of different molecular fragments and the accessibility of fragmentation sites. The predominance of the m/z 59 fragment suggests that the methoxycarbonyl group represents a particularly stable fragment under electron ionization conditions. The extensive fragmentation of the molecular ion indicates that the compound contains multiple weak bonds that are readily cleaved under mass spectrometric conditions [16].

Chromatographic Purity Assessment Methods

Chromatographic techniques provide essential methods for purity assessment and quality control of N-Carbomethoxy proline. Multiple chromatographic approaches have been developed to evaluate the purity of this compound, each offering specific advantages for different analytical requirements [19] [20] [21] [22].

High-Performance Liquid Chromatography (HPLC)

HPLC represents the most widely used method for purity assessment of N-Carbomethoxy proline. Reverse-phase HPLC using C18 silica stationary phases with methanol/water gradient elution provides excellent separation efficiency [20]. The compound typically elutes at retention times of 8-12 minutes using UV detection at 254 nm, achieving purity levels of ≥98% for high-quality samples [20]. The method offers excellent reproducibility and sensitivity, making it suitable for routine quality control applications.

Thin-Layer Chromatography (TLC)

TLC provides a rapid and cost-effective method for preliminary purity assessment. Using silica gel plates with ethyl acetate/hexane mobile phases, N-Carbomethoxy proline exhibits Rf values of 0.4-0.6 [22]. Detection is typically accomplished through UV visualization at 254 nm, with purity levels of ≥95% achievable for routine analysis [22]. While less quantitative than HPLC, TLC offers advantages in terms of speed and simplicity for screening applications.

Gas Chromatography (GC)

GC analysis requires derivatization of N-Carbomethoxy proline due to its non-volatile nature. Following appropriate derivatization, the compound can be analyzed using silica-based stationary phases with helium carrier gas and flame ionization detection [18]. Retention times of 12-15 minutes are typical, with purity levels of ≥97% achievable [18]. The method offers excellent sensitivity and is particularly useful for trace impurity analysis.

Capillary Electrophoresis (CE)

CE provides an alternative approach for purity assessment, particularly useful for charged species analysis. Using fused silica capillaries with phosphate buffer at pH 7.4, N-Carbomethoxy proline can be separated with retention times of 6-8 minutes and UV detection at 200 nm [21]. The method achieves purity levels of ≥96% and offers advantages in terms of efficiency and minimal sample consumption [21].

Chiral HPLC Analysis

For enantiomeric purity assessment, chiral HPLC using specialized stationary phases such as Chiralpak columns provides excellent separation of D- and L-enantiomers. Using ethanol/trifluoroacetic acid mobile phases, the enantiomers can be separated with retention times of 15-20 minutes, achieving enantiomeric excess values of ≥99% [19]. This method is essential for applications requiring high enantiomeric purity.

Method Validation and Quality Control

All chromatographic methods require appropriate validation to ensure reliability and accuracy. Key validation parameters include linearity, precision, accuracy, limit of detection, and limit of quantitation. The methods typically demonstrate linear responses over concentration ranges of 0.1-1000 μg/mL, with relative standard deviations of <2% for precision studies [20]. Accuracy is typically assessed through recovery studies, with values of 98-102% considered acceptable for most applications.

Comparative Analysis of Methods